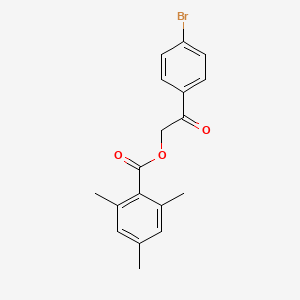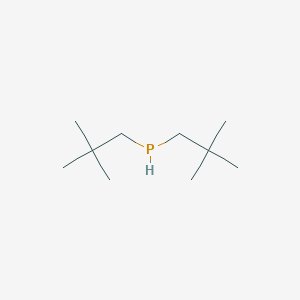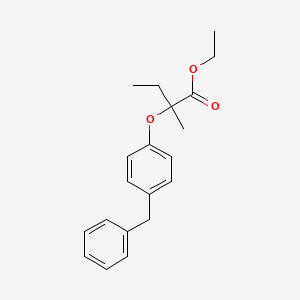
Ethyl 2-(4-benzylphenoxy)-2-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-benzylphenoxy)-2-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylphenoxy group attached to a methylbutanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-benzylphenoxy)-2-methylbutanoate typically involves the esterification of 2-(4-benzylphenoxy)-2-methylbutanoic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent such as diethyl ether or dichloromethane. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-benzylphenoxy)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-benzylphenoxy)-2-methylbutanoic acid.
Reduction: 2-(4-benzylphenoxy)-2-methylbutanol.
Substitution: Products depend on the nucleophile used, such as 2-(4-methoxyphenoxy)-2-methylbutanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-benzylphenoxy)-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-(4-benzylphenoxy)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(4-benzylphenoxy)-2-methylbutanoate can be compared with other similar compounds such as:
[2-(4-Benzylphenoxy)ethyl]diethylammonium chloride: A diphenylmethane analogue with antiestrogenic properties.
4-[2-(4-Benzylphenoxy)ethyl]morpholine: Another benzylphenoxy derivative with potential biological activities.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound in its respective fields.
Eigenschaften
CAS-Nummer |
57081-27-3 |
|---|---|
Molekularformel |
C20H24O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
ethyl 2-(4-benzylphenoxy)-2-methylbutanoate |
InChI |
InChI=1S/C20H24O3/c1-4-20(3,19(21)22-5-2)23-18-13-11-17(12-14-18)15-16-9-7-6-8-10-16/h6-14H,4-5,15H2,1-3H3 |
InChI-Schlüssel |
UHEJXDUHSHOROO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate](/img/structure/B14629177.png)
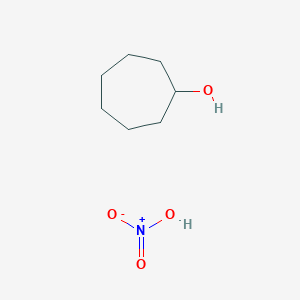


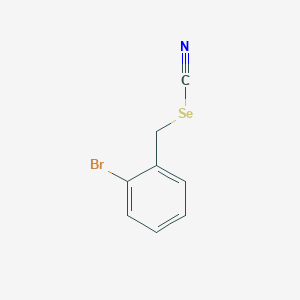
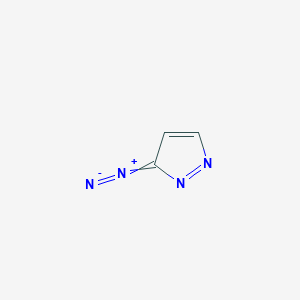
![1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14629209.png)
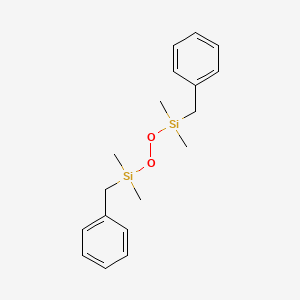
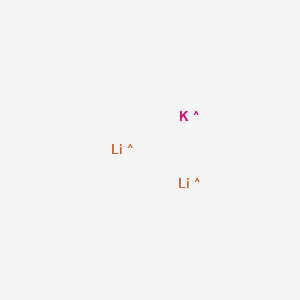

![4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14629217.png)
![N-[(E)-Aminomethylidene]methanimidamide](/img/structure/B14629230.png)
